Cas no 21161-83-1 (1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine)

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine is a fluorinated aromatic amine derivative characterized by its trifluoromethyl and methoxyphenyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which may enhance metabolic stability and bioavailability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, while the methoxy substituent offers potential for further functionalization. Its well-defined molecular structure makes it suitable for use as a building block in the synthesis of bioactive compounds, particularly in the development of CNS-targeting agents. The compound is typically handled under controlled conditions due to its amine functionality.
1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine structure
21161-83-1 structure
商品名:1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine
CAS番号:21161-83-1
MF:C10H12F3NO
メガワット:219.203593254089
CID:5255052
PubChem ID:65816418

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • EN300-392695
    • 1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
    • 21161-83-1
    • 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine
    • インチ: 1S/C10H12F3NO/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3
    • InChIKey: PZKMALZJIUFODA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=CC=C(C=1)OC)N)(F)F

計算された属性

  • せいみつぶんしりょう: 219.08709849g/mol
  • どういたいしつりょう: 219.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 35.2Ų

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-392695-10.0g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
10g
$5283.0 2023-05-29
Enamine
EN300-392695-0.25g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
0.25g
$1131.0 2023-05-29
Enamine
EN300-392695-5.0g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
5g
$3562.0 2023-05-29
Enamine
EN300-392695-2.5g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
2.5g
$2408.0 2023-05-29
Enamine
EN300-392695-1.0g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
1g
$1229.0 2023-05-29
Enamine
EN300-392695-0.05g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
0.05g
$1032.0 2023-05-29
Enamine
EN300-392695-0.1g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
0.1g
$1081.0 2023-05-29
Enamine
EN300-392695-0.5g
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-amine
21161-83-1
0.5g
$1180.0 2023-05-29

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine 関連文献

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amineに関する追加情報

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine (CAS No. 21161-83-1)

The compound 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine, identified by the CAS registry number 21161-83-1, is a unique organic compound with a complex structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields such as pharmaceuticals, materials science, and analytical chemistry. Its structure is characterized by a trifluoromethyl group attached to a propanamine backbone, with a 3-methoxyphenyl substituent at the third position. This combination of functional groups imparts unique chemical and physical properties to the molecule.

Chemical Structure and Properties

The molecular structure of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine is notable for its trifluoromethyl group (-CF₃), which is directly attached to the central carbon atom of the propane chain. The presence of this group introduces strong electron-withdrawing effects, significantly influencing the compound's reactivity and stability. Additionally, the 3-methoxyphenyl group (-OCH₃) at the terminal position of the propane chain contributes to aromaticity and enhances the molecule's solubility in organic solvents. The amino group (-NH₂) located at the second carbon position further adds to the compound's versatility by enabling various modes of chemical interaction.

Synthesis and Characterization

The synthesis of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine involves a multi-step process that typically begins with the preparation of intermediates such as trifluoropropanal or related compounds. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts in coupling reactions to facilitate the formation of the desired product. The characterization of this compound is often carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.

Applications in Pharmaceutical Research

One of the most promising applications of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine lies in the field of pharmaceuticals. The compound has been investigated as a potential lead molecule in drug discovery programs targeting various therapeutic areas. For example, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. Furthermore, its unique structure makes it an attractive candidate for exploring new drug delivery systems due to its ability to form stable complexes with other bioactive molecules.

Recent Research Developments

In recent years, there has been growing interest in understanding the biological effects of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine. Researchers have conducted extensive studies to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable insights into its suitability as a drug candidate. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound demonstrates favorable oral bioavailability in preclinical models.

Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs), suggesting its potential role in modulating signaling pathways associated with inflammation and immune response.

Environmental Considerations

Beyond its pharmacological applications, 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine has also been studied for its environmental impact. Given its fluorinated nature, there is concern about its persistence in aquatic environments. Recent research has focused on assessing its biodegradability under different environmental conditions. Preliminary findings indicate that while the compound exhibits moderate biodegradability under aerobic conditions, further studies are required to fully understand its long-term ecological effects.

Conclusion

In summary, 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-amine (CAS No. 21

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